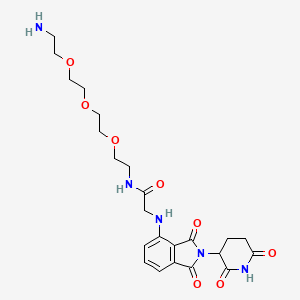

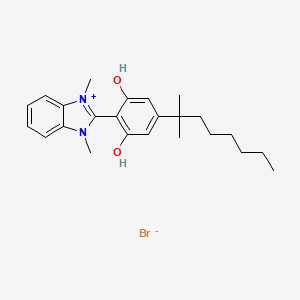

![molecular formula C27H44O2 B11931203 (1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)

(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Calcifediol is synthesized in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1), present in microsomes . Other enzymes, such as mitochondrial CYP27A1, can also contribute to this process .

Industrial Production Methods: Industrial production of calcifediol involves the extraction and purification of cholecalciferol from natural sources, followed by its hydroxylation using specific enzymes under controlled conditions. The product is then purified to meet pharmaceutical standards .

化学反应分析

Types of Reactions: Calcifediol undergoes hydroxylation in the kidney by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase to form calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form of vitamin D . This transformation is crucial for its biological activity.

Common Reagents and Conditions:

Hydroxylation: Catalyzed by 25-hydroxyvitamin D3-1-alpha-hydroxylase in the kidney.

Oxidation and Reduction: Calcifediol can undergo oxidation and reduction reactions, although these are less common in its primary metabolic pathway.

Major Products:

Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D, which plays a vital role in calcium and phosphate homeostasis.

科学研究应用

Calcifediol has numerous scientific research applications, including:

Chemistry: Used as a standard for measuring vitamin D levels in various assays.

Biology: Studied for its role in calcium and phosphate metabolism.

Medicine: Used to treat and prevent vitamin D deficiency, rickets, osteomalacia, and osteoporosis.

Industry: Employed in the formulation of dietary supplements and fortified foods.

作用机制

Calcifediol is converted to calcitriol in the kidney by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression . This interaction affects the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .

相似化合物的比较

Cholecalciferol (Vitamin D3): The precursor of calcifediol, synthesized in the skin upon exposure to sunlight.

Ergocalciferol (Vitamin D2): Another form of vitamin D, derived from plant sources.

Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D, produced from calcifediol.

Uniqueness: Calcifediol is unique in its rapid conversion to calcitriol, making it effective for quickly raising vitamin D levels in the body . It is also more hydrophilic than cholecalciferol, leading to better absorption in patients with fat malabsorption .

属性

分子式 |

C27H44O2 |

|---|---|

分子量 |

400.6 g/mol |

IUPAC 名称 |

(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+/t20-,23+,24-,25?,27-/m1/s1 |

InChI 键 |

JWUBBDSIWDLEOM-ZJRBCIIVSA-N |

手性 SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |

规范 SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

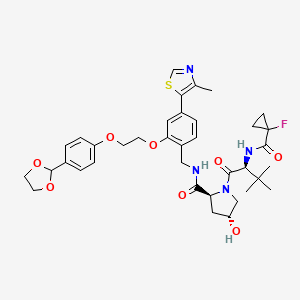

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)

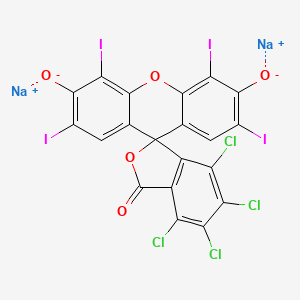

![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)

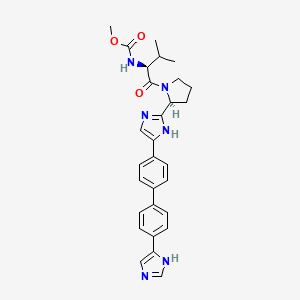

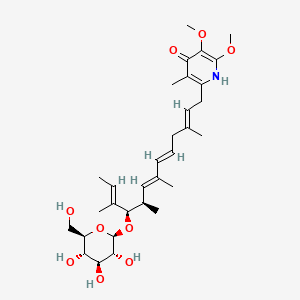

![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)

![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)

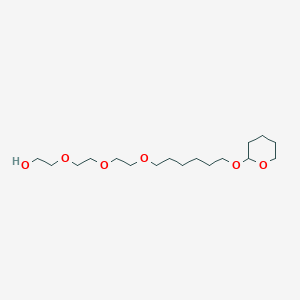

![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)